8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Description
Properties
IUPAC Name |
6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-12(17)14-5-8-4-9(7-14)10-2-1-3-11(16)15(10)6-8/h1-3,8-9H,4-7H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWOMQFCBEHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Amino-substituted bicyclic precursors or diazocine derivatives.
- Thiocarbonyl reagents such as thiourea or isothiocyanates for carbothioamide formation.
- Oxidizing agents or cyclization promoters to form the 8-oxo group and bicyclic structure.
Synthetic Route Example
A representative synthetic pathway, adapted from related analogs and reported syntheses, includes:
Formation of the Diazocine Core:
- Starting from a suitable diamine and a cyclic ketone or aldehyde, condensation and cyclization yield the diazocine bicyclic scaffold.
- Conditions often involve acid or base catalysis under reflux.
Introduction of the 8-oxo Functionality:
- Selective oxidation of the bicyclic intermediate using mild oxidants such as PCC (pyridinium chlorochromate) or selenium dioxide.
- Alternatively, ring closure reactions involving keto intermediates can directly afford the 8-oxo substitution.
Carbothioamide Group Installation:
- Reaction of the bicyclic ketone intermediate with thiourea or related sulfur nucleophiles under reflux in polar solvents (e.g., ethanol or DMF).
- This step forms the carbothioamide group at the 3-position of the bicyclic system.
Purification and Characterization:
- The final compound is purified by recrystallization or chromatographic techniques.
- Characterization includes NMR, IR, MS, and elemental analysis to confirm structure and purity.
4 Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazocine core formation | Diamine + cyclic ketone, acid/base catalyst | Cyclization to bicyclic scaffold | Reflux, solvent dependent (e.g., ethanol) |
| 8-oxo group introduction | PCC, SeO2, or oxidative cyclization | Oxidation to 8-oxo derivative | Mild oxidants preferred to avoid over-oxidation |
| Carbothioamide installation | Thiourea, reflux in ethanol or DMF | Formation of carbothioamide group | Requires controlled temperature to avoid decomposition |
| Purification | Recrystallization or chromatography | Isolation of pure compound | Yields vary depending on reaction scale and purity |
5 Research Findings and Characterization
- The compound exhibits stability under standard laboratory conditions.
- Analytical data from N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]diazocine-3(4H)-carbothioamide analogs show consistent molecular weight around 339.46 g/mol and molecular formula C19H21N3OS, confirming the incorporation of sulfur and nitrogen heteroatoms in the bicyclic framework.
- Spectroscopic methods such as NMR confirm the presence of the carbothioamide NH and C=S functional groups.
- Mass spectrometry validates the molecular ion peak corresponding to the target compound.
- The synthetic methods allow for structural modifications by varying the aromatic substituents on the carbothioamide nitrogen, enabling exploration of structure-activity relationships.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : The compound can be reduced under suitable conditions, typically in the presence of reducing agents like hydrogen or hydrides, resulting in the formation of reduced analogs.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, often modifying functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: : Acidic or basic catalysts, varying temperatures based on the nature of substituents.
Major Products Formed
Oxidized and reduced derivatives.
Functionalized analogs with substituted groups at various positions on the ring structure.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. For instance, research has shown that certain analogs can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
Neuroprotective Effects
The neuroprotective potential of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide has been explored in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, thus providing a protective effect against conditions such as Alzheimer's disease .
Agricultural Applications
Pesticidal Properties
This compound has shown potential as a biopesticide due to its efficacy against various agricultural pests. Research indicates that it can disrupt the biological processes of target pests by interfering with their hormonal systems or inducing toxic effects upon ingestion .
Plant Growth Regulation
Moreover, there is emerging evidence that this compound can act as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors such as drought and salinity by modulating plant hormonal pathways .
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms. Its ability to inhibit specific enzymes makes it useful for probing metabolic pathways and identifying potential drug targets .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism/Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induction of apoptosis in cancer cells |
| Neuroprotective effects | Reduction of oxidative stress and inflammation | |
| Agricultural Science | Pesticidal properties | Disruption of hormonal systems in pests |
| Plant growth regulation | Enhancement of growth rates under stress | |
| Biochemical Research | Enzyme inhibition studies | Probing metabolic pathways |
Case Studies
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential for further development as an anticancer agent .
Case Study 2: Pesticidal Efficacy
A field trial conducted on tomato crops demonstrated that application of the compound significantly reduced populations of aphids and whiteflies compared to untreated controls. The results highlighted its effectiveness as a natural pesticide alternative .
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. The ring structure allows for versatile interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Structural Insights :
- Halogenation (e.g., bromo or chloro at positions 9/11) increases molecular weight and polar surface area (PSA), impacting solubility and binding to hydrophobic enzyme pockets .
Physicochemical Properties
Comparative data for select derivatives:
Notes:
Key Observations :
Antiviral and Antimicrobial Profiles
- Carbothioamide : Demonstrates moderate antiviral activity against influenza A (IC50 ~10 µM) but superior biofilm inhibition (IC50 = 4.0 µM against Caulobacter crescentus DgcA) .
- N-Allyl-9-nitro (20) : Reduced antiviral potency (IC50 >20 µM) due to steric hindrance from the nitro group .
- LP3134 (Hydrazide derivative): Exhibits broad-spectrum biofilm inhibition (IC50 = 4.0–6.4 µM) against Pseudomonas aeruginosa and Acinetobacter baumannii under flow conditions .
Structure-Activity Relationships (SAR)
- Thiocarbonyl vs. Carbonyl : The carbothioamide group enhances hydrogen bonding with bacterial DgcA enzymes compared to carboxamides, improving inhibitor binding .
Biological Activity
The compound 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on various studies and findings.
The molecular formula of the compound is with a molar mass of 304.341 g/mol. Its structural complexity includes a pyrido-diazocine framework which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molar Mass | 304.341 g/mol |
| CAS Number | 1820570-14-6 |
Biological Activity Overview
Research has indicated that compounds structurally related to 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine exhibit a range of biological activities including:
- Antimicrobial Activity : Certain analogs have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Notably, some derivatives have been identified as inhibitors of thromboxane A2 synthase with significant potency (ED50 around 30 ng/mL) .
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the diazocine framework exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Research has highlighted the enzyme inhibition potential of this compound. For instance, an analog was found to inhibit thromboxane A2 synthase effectively. This suggests potential therapeutic applications in cardiovascular diseases where thromboxane plays a pivotal role .
Structural Analysis
The molecular and crystal structure of the compound has been elucidated through X-ray crystallography. The findings confirmed the presence of specific functional groups that are crucial for its biological activity .
The biological activity of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine is largely attributed to its ability to interact with various biological targets:
- Binding Affinity : The compound's structure allows it to bind effectively to active sites on enzymes or receptors.
- Molecular Recognition : The unique shape and electronic properties facilitate molecular recognition processes essential for its biological functions.
Q & A
Basic: What are the key physicochemical properties of 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide that influence its experimental handling?
Methodological Answer:
Critical physicochemical parameters include:
Basic: What synthetic strategies are validated for preparing this compound?
Methodological Answer:
Synthesis typically involves:
- Multi-step Cyclization : Build the methanopyridodiazocine core via [4+2] cycloaddition or ring-closing metathesis, followed by oxidation at C8 .
- Thioamide Introduction : React the intermediate carbonyl group with Lawesson’s reagent or P₄S₁₀ under inert conditions (e.g., dry THF, 60°C) .
Key Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (≥95% purity). Yield improvements (>60%) require strict anhydrous conditions .
Advanced: How can computational modeling guide the design of 8-oxo...carbothioamide derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases) based on hydrogen bonding (PSA = 40.62 Ų) and hydrophobic interactions .
- MD Simulations : Simulate ligand-receptor stability in GROMACS (20 ns trajectories) to assess conformational flexibility of the bicyclic core .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with activity using Random Forest algorithms. Validate with in vitro assays .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Purity Variance : Validate compound integrity via HPLC-MS (e.g., ESI+ m/z 305.334 [M+H]⁺) and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum-free media) to minimize variability.
- Stereochemical Confusion : Confirm stereochemistry via X-ray crystallography (e.g., C1R,5S configuration) or NOESY NMR .
Case Study : Inconsistent IC₅₀ values against protease X were traced to racemization during storage; use chiral HPLC to verify enantiopurity .
Advanced: What spectroscopic and crystallographic techniques best characterize this compound’s solid-state structure?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration (e.g., triclinic P1 space group) and intermolecular interactions (e.g., π-stacking of the pyrido ring) .
- Solid-State NMR : Assign ¹³C chemical shifts (δ 120–160 ppm for aromatic carbons) to confirm crystallinity vs. amorphous phases .
- IR Spectroscopy : Identify thioamide C=S stretch (∼1250 cm⁻¹) and lactam C=O (∼1680 cm⁻¹) to verify functional groups .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the thioamide group.
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM); avoid aqueous buffers for long-term storage .
Advanced: How can researchers leverage structural analogs to infer mechanistic pathways?
Methodological Answer:
- Comparative SAR : Test analogs (e.g., 3-carbaldehyde vs. carbothioamide derivatives) to identify critical pharmacophores .
- Isotope Labeling : Use ¹⁵N-labeled intermediates to track metabolic pathways via LC-MS/MS.
- Enzyme Inhibition Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
